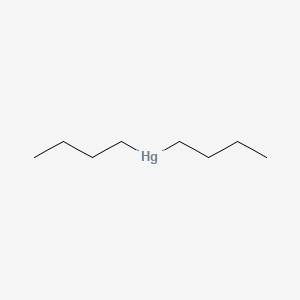

Dibutyl mercury

描述

Dibutyl mercury, also known as mercury di-n-butyl, is an organomercury compound with the chemical formula (C₄H₉)₂Hg. It is a colorless, highly toxic liquid that is primarily used in scientific research. The compound is known for its significant toxicity and potential environmental hazards .

准备方法

Synthetic Routes and Reaction Conditions: Dibutyl mercury can be synthesized through the reaction of butylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, producing this compound and magnesium bromide as a byproduct:

2C4H9MgBr+HgCl2→(C4H9)2Hg+2MgBrCl

Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it is done under strict laboratory conditions to ensure safety and minimize environmental contamination .

化学反应分析

Types of Reactions: Dibutyl mercury undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form mercuric oxide and butyl radicals.

Reduction: It can be reduced to elemental mercury and butane.

Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Often involves the use of halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Mercuric oxide and butyl radicals.

Reduction: Elemental mercury and butane.

Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.

科学研究应用

Chemical Properties and Safety Concerns

Dibutyl mercury (DBM) is an organomercury compound with the formula C8H18Hg. It is known for its high toxicity, which poses significant health risks to humans and the environment. Due to its hazardous nature, the use of this compound has been restricted in many countries. However, it still finds applications in specific areas due to its unique properties.

Applications in Environmental Science

-

Analytical Chemistry :

- DBM is often utilized as a reagent in analytical chemistry for the determination of mercury levels in various samples. Its ability to form stable complexes allows for sensitive detection methods.

-

Environmental Remediation :

- Recent studies have investigated the use of this compound in conjunction with other materials for the removal of mercury from contaminated environments. For example, research has shown that dibutyl-disulfide montmorillonite can effectively adsorb Hg(II) ions from aqueous solutions, achieving over 95% removal efficiency under optimal conditions . This application highlights the potential of DBM derivatives in environmental clean-up efforts.

Data Table: Adsorption Capacity of Dibutyl-Disulfide Montmorillonite

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 312.5 mg/g |

| Initial Concentration Range | 10-100 mg/L |

| Contact Time | 10 minutes |

| Adsorbent Dose | 2 g/L |

| Removal Efficiency | >95% |

Case Studies

- Mercury Removal from Water :

-

Toxicological Studies :

- Investigations into the toxicological effects of this compound have revealed its potential impact on aquatic life. For instance, studies have shown that exposure to organomercury compounds can lead to bioaccumulation in marine organisms, affecting their health and survival rates.

Regulatory Considerations

Due to its toxicity, this compound is subject to stringent regulations. The Environmental Protection Agency (EPA) monitors its use and potential environmental impacts, emphasizing the need for safe handling and disposal practices . Ongoing risk evaluations are crucial for understanding the broader implications of this compound in both industrial and environmental contexts.

作用机制

Dibutyl mercury exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity and damage. The compound can also interfere with the central nervous system, causing neurological symptoms and potentially fatal outcomes .

相似化合物的比较

Dimethylmercury: Another highly toxic organomercury compound with the formula (CH₃)₂Hg. It is known for its extreme toxicity and volatility.

Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.

Diphenylmercury: Contains phenyl groups and is less volatile but still highly toxic.

Uniqueness of Dibutyl Mercury: this compound is unique due to its specific alkyl groups, which influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, this compound has a higher molecular weight and different physical properties, making it suitable for specific research applications .

生物活性

Dibutyl mercury (DBM), a derivative of mercury, is known for its toxicological implications and biological activity. This article explores its biological activity, including its mechanisms of toxicity, effects on human health, and relevant case studies.

This compound is an organomercury compound with the chemical formula CHHg. It is characterized by its lipophilic properties, allowing it to easily penetrate biological membranes. The primary mechanism of action involves the disruption of cellular processes through the binding of mercury to sulfhydryl groups in proteins, leading to altered enzyme activity and cellular dysfunction.

Health Effects

- Neurological Effects : Exposure to this compound can lead to severe neurological symptoms, including tremors, memory loss, and cognitive impairments. It has been documented that even low-level exposure can result in neurodevelopmental deficits in children .

- Reproductive Toxicity : Studies indicate that this compound may affect reproductive health, leading to decreased fertility and developmental abnormalities in offspring. It has been linked to endocrine disruption, which can manifest as altered hormone levels and reproductive organ malformations .

- Acute Toxicity : Acute exposure cases have shown severe health outcomes, including respiratory distress and multi-organ failure. For instance, a family case study highlighted a mother who suffered from acute respiratory distress syndrome after cleaning up a mercury spill in her home .

Case Studies

- Case Study 1 : A 54-year-old female presented with severe symptoms after exposure to a putty-like substance containing mercury. She developed febrile neutropenia and pneumonia, ultimately leading to death due to complications from acute respiratory distress syndrome .

- Case Study 2 : A 20-year-old female exhibited fatigue and headaches following exposure; blood tests revealed elevated mercury levels. After chelation therapy, her symptoms resolved without long-term effects .

Biological Activity Summary Table

Research Findings

Recent studies have underscored the importance of monitoring this compound exposure due to its potential as an endocrine-disrupting compound (EDC). Human biological monitoring has revealed increasing trends of mercury exposure in populations living near industrial sites . Furthermore, research indicates that even minimal exposure can have significant long-term effects on human health.

常见问题

Basic Research Questions

Q. What are the primary synthetic pathways for dibutyl mercury, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves organomercuration reactions, such as the Grignard reaction between mercury halides and butyllithium. Key variables include temperature (optimized at −78°C to avoid side reactions), solvent polarity (e.g., diethyl ether vs. THF), and stoichiometric ratios. Purity is assessed via NMR (e.g., δ²⁰²Hg coupling patterns) and elemental analysis .

- Data Consideration : Comparative yield tables under varying conditions (e.g., solvent, catalyst) should be included to identify optimal protocols.

Q. What analytical techniques are most effective for detecting this compound in environmental or biological matrices?

- Methodological Answer : Gas chromatography coupled with cold-vapor atomic fluorescence spectroscopy (GC-CVAFS) is preferred for trace-level detection. Solid-phase microextraction (SPME) is used for sample pre-concentration. Validation requires spike-and-recovery experiments and comparison to certified reference materials (CRMs) .

- Data Contradictions : Discrepancies in recovery rates (e.g., 70–120%) across matrices may arise due to lipid interference in biological samples, necessitating matrix-matched calibrations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s neurotoxic effects across in vitro and in vivo models?

- Methodological Answer : Use transgenic neuronal cell lines (e.g., SH-SY5Y) to isolate mercury’s interaction with sulfhydryl groups in proteins. Compare results to in vivo zebrafish models exposed to this compound at LD₅₀ levels. Confounding factors (e.g., blood-brain barrier permeability) require pharmacokinetic modeling (PBPK) to reconcile interspecies differences .

- Data Gaps : Limited human biomonitoring data (e.g., urinary calculi analysis) highlight the need for non-invasive biomarkers .

Q. What mixed-methods approaches are suitable for integrating this compound’s environmental fate data with human exposure risk assessments?

- Methodological Answer : Combine quantitative LC-MS/MS measurements of this compound in soil/water with qualitative surveys of occupational exposure pathways (e.g., agricultural or industrial use). Spatial analysis tools (GIS) can map contamination hotspots, while probabilistic risk models (Monte Carlo simulations) quantify uncertainty in exposure thresholds .

- Challenges : Discrepancies in emission inventories (e.g., incomplete reporting from artisanal gold mining) limit model accuracy .

Q. How can systematic reviews address biases in historical toxicological data on this compound?

- Methodological Answer : Apply PRISMA guidelines to screen studies for methodological rigor (e.g., blinding, sample size justification). Use meta-regression to adjust for publication bias, focusing on endpoints like renal toxicity or genotoxicity. Exclude studies lacking CRMs or validated analytical protocols .

- Example Framework :

| Inclusion Criteria | Exclusion Criteria |

|---|---|

| Peer-reviewed journals (2000–2023) | Non-English studies without verified translations |

| Explicit QA/QC protocols | Studies using unvalidated detection methods |

Q. Data and Research Design Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Bootstrap resampling (1,000 iterations) accounts for small sample sizes. For censored data (e.g., sub-threshold exposures), Tobit regression is recommended .

Q. How should researchers design experiments to minimize artifacts in this compound stability studies?

- Methodological Answer : Conduct stability tests under controlled light, temperature, and humidity. Use deuterated solvents (e.g., DMSO-d₆) in NMR to track degradation byproducts. Accelerated stability studies (40°C/75% RH for 6 months) predict long-term storage effects .

Q. Research Prioritization and Funding

Q. Which data gaps identified by ATSDR’s CERCLA mandate are most critical for this compound research?

属性

IUPAC Name |

dibutylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYKQVBIPYDCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Hg]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060871 | |

| Record name | Mercury, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-35-6 | |

| Record name | Dibutylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。